molecular formula C14H16FNO3S2 B3013983 4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351604-75-5

4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B3013983
M. Wt: 329.4
InChI Key: VWHMLTZBRCTWIO-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for various biochemical applications, such as inhibitors for enzymes like kynurenine 3-hydroxylase and cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the addition of substituents to the phenyl ring, which significantly affected the inhibitory potency . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for COX-2 inhibition also explored the effects of substituents, particularly noting the enhancement of selectivity upon the introduction of a fluorine atom .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the packing patterns and intermolecular interactions, which are essential for their biological activity . The introduction of fluorine atoms has been shown to affect the binding potency of these compounds, as seen in the study of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as carbonic anhydrase inhibitors .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For example, N-Fluorobenzenesulfonimide has been used as an effective catalyst attenuator in the cycloisomerization of ynesulfonamide to azepino[4,5-b]indole derivatives . Additionally, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides has been utilized for the quantitative assay of N-terminal amino acids, demonstrating the reactivity of fluorinated benzenesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. The introduction of substituents such as fluorine atoms can significantly alter these properties, as seen in the enhanced binding potency and selectivity of fluorinated benzenesulfonamides compared to their non-fluorinated counterparts . The crystal structures of these compounds provide insights into their stability and potential interactions with biological targets .

properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-9-5-6-20-14(9)13(17)8-16-21(18,19)11-3-4-12(15)10(2)7-11/h3-7,13,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMLTZBRCTWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

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